molecular formula C13H16O3 B3394741 Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 83781-72-0

Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B3394741
CAS No.: 83781-72-0
M. Wt: 220.26 g/mol
InChI Key: BVLOJNBCUHLPPP-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes a methoxy group and a carboxylate ester group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with 8-methoxy-1,2,3,4-tetrahydronaphthalene.

    Esterification: The carboxylation of the starting material is achieved through a reaction with methyl chloroformate in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale esterification: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Optimization of reaction parameters: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

    Reduction: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.

Mechanism of Action

The mechanism by which Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    Methyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate: Lacks the methoxy group, which may alter its chemical reactivity and biological activity.

    8-Methoxy-1,2,3,4-tetrahydronaphthalene:

Uniqueness: Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of both the methoxy and carboxylate ester groups, which confer distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-5-3-4-9-6-7-10(8-11(9)12)13(14)16-2/h3-5,10H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLOJNBCUHLPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516680
Record name Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83781-72-0
Record name Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a DMF solution (30 mL) of 8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (5.0 g, 24 mmol) was added MeI (7.1 g, 50 mmol) and K2CO3 (6.9 g, 50 mmol). The mixture was allowed to stir overnight and ethyl acetate (200 mL) was added. The resulting solution was washed with water (3×50 mL) and brine (50 mL) to provide 8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester (6.6 g).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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